2,5-Dioxooxazolidine-4-propionic acid
Description
2,5-Dioxooxazolidine-4-propionic acid is a heterocyclic compound featuring a five-membered oxazolidine ring containing one oxygen and one nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive dioxo groups and functionalized backbone.
Properties
CAS No. |
3981-39-3 |
|---|---|
Molecular Formula |
C6H7NO5 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO5/c8-4(9)2-1-3-5(10)12-6(11)7-3/h3H,1-2H2,(H,7,11)(H,8,9) |
InChI Key |
HREIIWNNSVGCED-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C1C(=O)OC(=O)N1 |
Canonical SMILES |
C(CC(=O)O)C1C(=O)OC(=O)N1 |
Other CAS No. |
3981-39-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 2,5-dioxooxazolidine-4-propionic acid and its analogues:
| Compound Name | Ring Type | Substituent(s) | CAS Number | Key Characteristics |
|---|---|---|---|---|
| This compound | Oxazolidine | Propionic acid | Not provided | Reactive dioxo ring; polar due to carboxylic acid group. |
| (−)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | Imidazolidine | Methyl, propanoic acid | 43189-49-7 | Chiral center at C4; imidazolidine ring (two nitrogens) enhances hydrogen bonding. |
| 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid | Imidazolidine | Phenyl, propanoic acid | 6939-92-0 | Hydrophobic phenyl group may improve membrane permeability. |
| Methyl 2,5-dioxooxazolidine-4-propionate | Oxazolidine | Methyl ester | Not provided | Ester form increases lipophilicity; likely a synthetic intermediate. |
| (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid | Imidazolidine | Propyl, acetic acid | 88193-40-2 | Shorter acetic acid chain and propyl group alter steric and solubility profiles. |
Reactivity and Stability
- Oxazolidine vs. Imidazolidine Rings : The oxazolidine ring in the target compound contains oxygen, which may increase susceptibility to hydrolysis compared to imidazolidine analogues (with two nitrogens) .
- Methyl esters (e.g., methyl 2,5-dioxooxazolidine-4-propionate) serve as prodrugs or intermediates, improving synthetic yield .
Research Findings and Trends
- Structural Diversity : Modifications at the C4 position (e.g., phenyl, methyl, propyl) significantly alter physicochemical properties, enabling customization for target applications .
- Stability Challenges : Oxazolidine-based compounds may require stabilization under physiological conditions, whereas imidazolidines offer enhanced hydrogen-bonding capacity .
- Emerging Analogs : Recent patents and commercial listings (e.g., Parchem Chemicals) highlight growing interest in imidazolidine diones for pharmaceutical and agrochemical uses .
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